![molecular formula C9H5BrO3S B1407440 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid CAS No. 1432053-95-6](/img/structure/B1407440.png)
6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid
Overview
Description
6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid (BT-2C) is a natural product found in plants and is a key intermediate in the biosynthesis of several bioactive compounds. Its unique structure and properties make it a highly attractive target for chemists and biologists alike. BT-2C has been extensively studied due to its potential applications in a variety of fields, including medicinal chemistry, drug discovery, and biotechnology.
Scientific Research Applications
Antimalarial Properties
Bromo-benzothiophene carboxamide derivatives, including 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid, have shown significant potential as antimalarials. These compounds have been identified as potent inhibitors of Plasmodium falciparum enoyl-ACP reductase, a key enzyme in the fatty acid synthesis pathway of the malaria parasite. This inhibition can impair the development of the parasite's metabolically active stages, making these compounds promising for antimalarial drug development (Banerjee et al., 2011) (Banerjee et al., 2011).
Crystal Structure Analysis
The crystal structure of 1-benzothiophene-2-carboxylic acid, a closely related compound, has been extensively studied. This work is significant for understanding the structural basis of the pharmacological activities of benzothiophene-based compounds. The detailed crystal structure analysis provides insights into how these compounds interact at a molecular level, which is crucial for the design of new drugs with improved efficacy (Dugarte-Dugarte et al., 2021).
Synthesis and Potential Antitumoral Activity
The synthesis of novel 3-(aryl)benzothieno[2,3-c]pyran-1-ones, derived from 3-bromobenzo[b]thiophene-2-carboxylic acid, has been explored for their potential antitumoral activity. These compounds have shown a high growth inhibitory effect on various human tumor cell lines, indicating their potential as anticancer agents (Queiroz et al., 2009).
Antimicrobial Properties
Amide derivatives of benzodifuran-2-carboxylic acid, which are structurally related to benzothiophene carboxylic acids, have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential use of benzothiophene derivatives in developing new antimicrobial agents (Soni & Soman, 2014).
properties
IUPAC Name |
6-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZSOUQZSMUWHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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